molecular formula C10HF12NO B14159445 2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide CAS No. 60839-98-7

2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide

Katalognummer: B14159445
CAS-Nummer: 60839-98-7
Molekulargewicht: 379.10 g/mol
InChI-Schlüssel: NKCOPEDKDHSSGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2 and a molecular weight of 500.1873 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with pentafluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include heptafluorobutyric anhydride and pentafluoroaniline, with the reaction often facilitated by a catalyst or under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents that can stabilize the reactive intermediates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation can produce fluorinated carboxylic acids .

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(pentafluorophenyl)butanamide involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(pentafluorophenyl)butanamide is unique due to its high fluorine content and the presence of both heptafluorobutyric and pentafluorophenyl groups. This combination imparts exceptional chemical stability and reactivity, making it valuable in specialized applications where other compounds may not perform as effectively .

Eigenschaften

CAS-Nummer

60839-98-7

Molekularformel

C10HF12NO

Molekulargewicht

379.10 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluoro-N-(2,3,4,5,6-pentafluorophenyl)butanamide

InChI

InChI=1S/C10HF12NO/c11-1-2(12)4(14)6(5(15)3(1)13)23-7(24)8(16,17)9(18,19)10(20,21)22/h(H,23,24)

InChI-Schlüssel

NKCOPEDKDHSSGH-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.